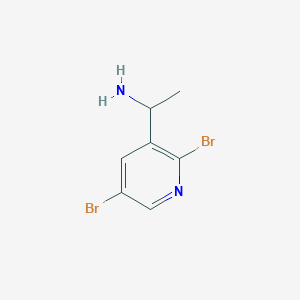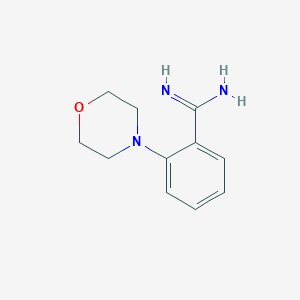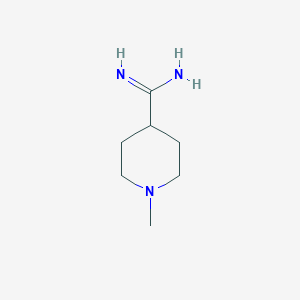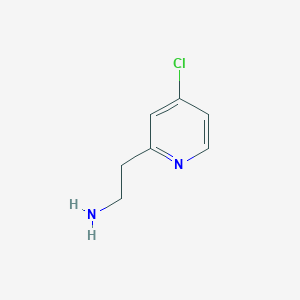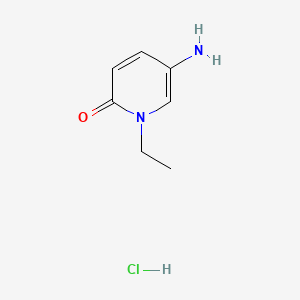
5-Amino-1-ethyl-1,2-dihydropyridin-2-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: N-oxides of 5-amino-1-ethyl-1,2-dihydropyridin-2-one.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with receptors on cell surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride .
- 4-amino-5-methyl-2-hydroxypyridine .
Uniqueness
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, such as the presence of an amino group at the 5-position and an ethyl group at the 1-position. These structural attributes confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
5-amino-1-ethylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-9-5-6(8)3-4-7(9)10;/h3-5H,2,8H2,1H3;1H |
Clé InChI |
YZQYUNRXYRMERH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=CC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



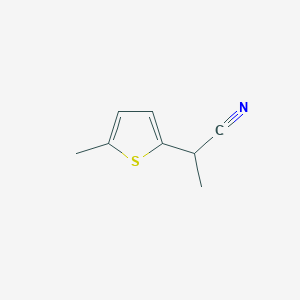
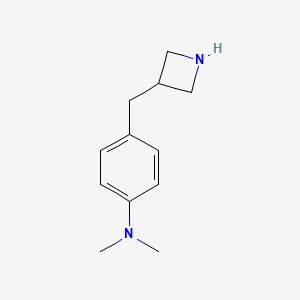
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
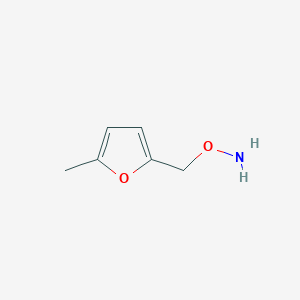
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
